molecular formula C9H13N3O2 B11794409 Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B11794409
M. Wt: 195.22 g/mol
InChI Key: NDSAJOOMSJWOKS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate (CAS: 1289082-52-5) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It features a tetrahydroimidazo[1,2-a]pyrazine core substituted with a methyl group at position 2 and a methyl ester at position 6. This compound is typically stored as a powder at 4°C to ensure stability . Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h5,7,10H,3-4H2,1-2H3

InChI Key

NDSAJOOMSJWOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCNC(C2=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

The synthesis begins with 2-aminopyrazine derivatives, which undergo condensation with α-haloketones or aldehydes to form the imidazole ring. For example:

  • Reaction of 2-aminopyrazine with methyl chloroacetate in ethanol at reflux yields an intermediate amide.

  • Cyclization using phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) at 110°C forms the imidazo[1,2-a]pyrazine core.

Hydrogenation and Methylation

The unsaturated imidazo[1,2-a]pyrazine is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient temperature to saturate the pyrazine ring. Subsequent methylation at the 2-position employs iodomethane (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dichloromethane (DCM).

Table 1: Key Reaction Parameters for Hydrogenation and Methylation

StepReagents/ConditionsYield (%)Reference
Hydrogenation10% Pd/C, H₂ (1 atm), EtOH, 25°C, 12h85
MethylationCH₃I, K₂CO₃, DCM, 0°C → RT, 6h78

Catalytic Carbonylation Approaches

Advanced methods leverage transition metal catalysts to introduce the carboxylate ester group directly.

Cobalt-Catalyzed Carbonylation

A patent-described protocol involves halogenated intermediates subjected to carbon monoxide (CO) in the presence of dicobalt octacarbonyl (Co₂(CO)₈):

  • Halogenation : Treatment of a protected imidazo[1,2-a]pyrazine derivative with N-bromosuccinimide (NBS) in ethanol yields a brominated intermediate.

  • Carbonylation : Reacting the bromide with Co₂(CO)₈ and methyl chloroacetate in methanol at 65°C under CO gas (1 atm) introduces the carboxylate ester.

Table 2: Optimization of Carbonylation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol% Co₂(CO)₈Maximizes to 72%
Temperature65°CPrevents decarboxylation
SolventMethanolEnhances CO solubility

One-Pot Condensation-Reduction Strategies

Recent innovations focus on streamlining synthesis into a single reaction vessel to improve efficiency.

Tandem Imine Formation and Reduction

A one-pot method combines:

  • Imine formation : Reacting 2-aminopyrazine with levulinic acid in acetic acid at 80°C.

  • In situ reduction : Adding sodium borohydride (NaBH₄) to reduce the imine and cyclize the tetrahydro-pyrazine ring.

This approach reduces purification steps and achieves an overall yield of 68%, comparable to multi-step methods.

Industrial-Scale Production and Green Chemistry

Scaling up synthesis requires addressing solvent waste, catalyst recovery, and energy consumption.

Solvent Optimization

Replacing ethanol with cyclopentyl methyl ether (CPME), a greener solvent, improves reaction mass efficiency by 40% while maintaining yields >70%.

Continuous Flow Hydrogenation

Adopting continuous flow reactors with immobilized Pd/C catalysts reduces hydrogenation times from 12 hours to 30 minutes and enhances safety by minimizing H₂ handling .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives. For example, research has demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial in developing targeted cancer therapies.

CompoundCell Line TestedGI50 (µM)Toxicity (Non-Tumor Cells)
Compound AAGS (Gastric)≤ 11Low
Compound BCaCo-2 (Colorectal)≤ 11Low
Compound CMCF7 (Breast)≤ 15Moderate

Mechanism of Action
The mechanism underlying the antitumor effects often involves apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry have shown that these compounds can significantly alter the cell cycle phases in tumor cells, leading to increased apoptosis rates.

Neuropharmacology

Research indicates that methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives may have neuroprotective effects. These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Neuroprotective Mechanisms

  • Anti-inflammatory Effects : Compounds have been shown to reduce neuroinflammation in cellular models.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to their protective effects on neuronal cells.

Synthetic Applications

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives are valuable intermediates in organic synthesis. They can be utilized to synthesize more complex molecules through various reactions such as:

  • Buchwald-Hartwig Coupling : This method allows for the formation of C-N bonds crucial for creating diverse pharmacophores.
  • Cyclization Reactions : These reactions can yield novel heterocyclic compounds with potential biological activities.

Case Study 1: Antitumor Efficacy

A study published in Molecules evaluated a series of methylated imidazo[1,2-a]pyrazine derivatives against multiple tumor cell lines. The results indicated that specific structural modifications led to enhanced potency and selectivity against cancer cells while maintaining low toxicity to normal cells .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuropharmacological applications, derivatives of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested a significant reduction in cell death rates compared to controls .

Mechanism of Action

The mechanism of action of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ester Variations

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 91476-82-3)
  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol .
  • Key Differences : The ester group is at position 2 instead of 8, and the ethyl ester increases hydrophobicity compared to the methyl ester in the target compound. This positional isomer has been studied for its role in antibacterial hydrazone derivatives .
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 1206981-34-1)
  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol .
  • Key Differences: A chlorine atom at position 8 replaces the methyl group, and the ester is at position 2.

Core Modifications and Functional Group Variations

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic Acid (CAS: 144888-66-4)
  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol .
  • This derivative is less cell-permeable than ester-containing analogs but may exhibit stronger target affinity .
BIM-46174 (Gαq Protein Inhibitor)
  • Structure : A dimeric tetrahydroimidazo[1,2-a]pyrazine derivative with a cyclohexylmethyl substituent.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Features
Target Compound 191.19 Moderate solubility in polar solvents
Ethyl 2-carboxylate analog 195.22 Lower solubility due to ethyl group
8-Chloro-2-carboxylate 211.61 Reduced solubility (hydrophobic Cl)
6-Carboxylic acid analog 181.19 High solubility (ionizable COOH)

Salt Forms and Stability

  • Hydrochloride/Hydrobromide Salts: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS: 1883347-31-6) and related salts improve aqueous solubility for in vivo studies .

Antibacterial Activity

  • Hydrazone derivatives of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, attributed to the hydrazone moiety’s ability to disrupt bacterial membranes . The target compound’s ester group may act as a prodrug, requiring hydrolysis to a carboxylic acid for activity .

GPCR and Kinase Modulation

  • BIM-46174, a related dimeric compound, inhibits Gαq signaling with IC₅₀ = 0.5 µM , while simpler analogs like the target compound show weaker activity due to the absence of dimerization and bulky substituents .

Comparative NMR Analysis

Compound Key ¹H NMR Signals (δ, ppm)
Target Compound 3.9 (s, 3H, COOCH₃), 2.5 (s, 3H, CH₃)
Ethyl 2-carboxylate analog 4.2 (q, 2H, COOCH₂CH₃), 1.3 (t, 3H, CH₃)
8-Chloro-2-carboxylate 8.5 (s, 1H, Imidazo-H), 3.9 (s, 3H, COOCH₃)

Biological Activity

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.

Structural Characteristics

This compound features a bicyclic system consisting of an imidazole and pyrazine ring. The presence of a methyl group at the second position of the imidazole ring is significant as it influences the compound's chemical properties and biological activities. The molecular formula is C9H12N4O2C_9H_{12}N_4O_2 with a molecular weight of approximately 196.22 g/mol .

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, in a study involving derivatives of this compound, significant cytotoxic effects were observed against human cervix carcinoma (HeLa) and ovarian carcinoma (A2780) cells. The most active derivative induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in treated cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
R-5aA27805.4
S-5aA278017.2
R-3aHeLa10.0
S-3aHeLa12.5

The data indicates that stereochemistry plays a crucial role in the biological activity of these compounds, with different enantiomers exhibiting varying levels of cytotoxicity .

The mechanism by which this compound exerts its effects appears to involve modulation of cell cycle phases. In particular, treatment with the compound resulted in an increase in the G0/G1 phase population while decreasing the S and G2/M phases in A2780 cells . This suggests that the compound may interfere with cell cycle progression, potentially leading to apoptosis.

Pharmacological Potential

The unique structural characteristics of this compound make it a candidate for further pharmacological exploration. Its potential applications include:

  • Cancer Therapy : Given its antiproliferative properties against various cancer cell lines.
  • Neuropharmacology : Similar compounds have been investigated for their role as orexin receptor antagonists, which could be beneficial in treating sleep disorders and stress-related syndromes .

Case Studies

In one notable case study involving chiral derivatives of tetrahydroimidazo[1,2-a]pyrazine compounds:

  • Study Design : A library of compounds was synthesized and tested for antiproliferative activity across multiple cancer cell lines.
  • Findings : Several compounds demonstrated significant cytotoxicity with IC50 values ranging from 5 to 20 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate, and what challenges arise during purification?

  • Methodological Answer : A typical route involves borane-THF-mediated reduction of intermediates, such as 8,8-dimethyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one, under reflux conditions . Challenges include borane-derived impurities and instability of intermediates on silica gel. To mitigate this, post-reaction quenching with methanol and solvent evaporation is recommended, followed by cautious purification using inert atmospheres or alternative stationary phases (e.g., alumina instead of silica) to prevent decomposition .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm hydrogen and carbon environments, such as methyl ester (δ ~3.7–3.9 ppm) and tetrahydroimidazo ring protons (δ ~3.2–4.5 ppm) .
  • HRMS : For exact mass verification (e.g., molecular ion [M+H]+ matching C9H11N3O2, theoretical 193.0851) .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

Q. How does the compound’s stability affect storage and handling protocols?

  • Methodological Answer : The compound is sensitive to oxygen and silica gel, necessitating storage at 4°C under inert gas (e.g., argon) . Avoid prolonged exposure to polar solvents during purification, as they may accelerate degradation. Use cold, anhydrous conditions for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce impurities in large-scale synthesis?

  • Methodological Answer :

  • Alternative Reducing Agents : Replace borane-THF with milder agents (e.g., NaBH4 with catalytic LiCl) to minimize side reactions .
  • One-Pot Strategies : Adopt multicomponent reactions (e.g., diamine + dialkyl acetylenedicarboxylate + glyoxal) to reduce intermediate isolation steps and improve efficiency .
  • In-Line Monitoring : Use LC-MS or TLC to track reaction progress and terminate before byproduct formation .

Q. What strategies are effective for evaluating the compound’s biological activity, such as antimalarial or antibacterial potential?

  • Methodological Answer :

  • In Vitro Assays : Test against Plasmodium falciparum (antimalarial) or Staphylococcus aureus (antibacterial) strains using dose-response curves (IC50/EC50 determination) .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., carbohydrazides or trifluoromethyl analogs) to assess the impact of substituents on potency .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., heme crystallization inhibition for antimalarials) or target-specific enzyme inhibition (e.g., DPP-4 for diabetes-related applications) .

Q. How can conflicting spectral or biological data be resolved during structural or functional analysis?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with literature data for analogous tetrahydroimidazo derivatives .
  • Biological Replicates : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out experimental variability .
  • Computational Modeling : Perform DFT calculations to predict NMR chemical shifts or docking studies to rationalize bioactivity discrepancies .

Method Development Questions

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients for high-resolution separation of polar impurities .
  • Flash Chromatography : Employ gradient elution (e.g., 5–20% MeOH in DCM) under nitrogen to prevent oxidative degradation .

Q. How can derivatization of the methyl ester group expand the compound’s utility in drug discovery?

  • Methodological Answer :

  • Hydrolysis to Carboxylic Acid : Treat with LiOH/THF/H2O to generate a free acid for amide coupling .
  • Click Chemistry : Introduce azide or alkyne handles via ester substitution for CuAAC-mediated bioconjugation .

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